molecular formula C18H20N2O3 B5376590 N-[2-(acetylamino)phenyl]-4-propoxybenzamide

N-[2-(acetylamino)phenyl]-4-propoxybenzamide

Cat. No. B5376590
M. Wt: 312.4 g/mol
InChI Key: PXUQGYWEQRASGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-4-propoxybenzamide, commonly known as APB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APB is a derivative of benzamide and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of APB involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. APB binds to the DAT and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APB have been extensively studied. APB has been shown to increase dopamine levels in the brain, leading to an increase in locomotor activity and reward-seeking behavior. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

APB has several advantages as a research tool, including its selectivity for the dopamine system and its ability to cross the blood-brain barrier. However, it also has limitations, such as its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on APB. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Another area of research is its use in studying the role of dopamine in learning and memory. Additionally, further studies are needed to investigate the long-term effects of APB on the brain and behavior.
In conclusion, APB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on APB may lead to new insights into the role of dopamine in behavior and the development of new treatments for addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of APB involves the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction with 2-aminophenylacetamide. The resulting product is then acetylated to obtain APB.

Scientific Research Applications

APB has been used in various scientific studies to investigate its potential applications. One of the major areas of research is its use as a tool to study the dopamine system in the brain. APB has been shown to selectively inhibit the uptake of dopamine in the brain, making it a useful tool in studying the role of dopamine in behavior and addiction.

properties

IUPAC Name

N-(2-acetamidophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-12-23-15-10-8-14(9-11-15)18(22)20-17-7-5-4-6-16(17)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUQGYWEQRASGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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